![molecular formula C11H11N3O B13133800 (6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
(6-Amino-[3,3'-bipyridin]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-[3,3’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O It belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-4-yl)methanol may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of homogeneous or heterogeneous catalysts can also improve the efficiency of the process .
Types of Reactions:
Oxidation: (6-Amino-[3,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(6-Amino-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
作用機序
The mechanism of action of (6-Amino-[3,3’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interaction with other molecules. The compound can also participate in redox reactions, transferring electrons to or from the metal center. These properties make it a valuable ligand in catalysis and materials science .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.
6-Aminonicotinamide: An inhibitor of NADP±dependent enzymes, used in biochemical research.
Uniqueness: (6-Amino-[3,3’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored reactivity and stability .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(2-amino-5-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14) |
InChIキー |
VQRAEZGBWVFPIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



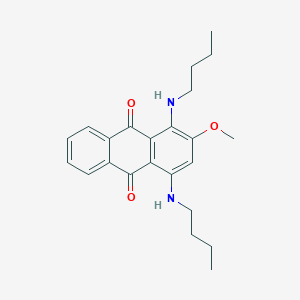
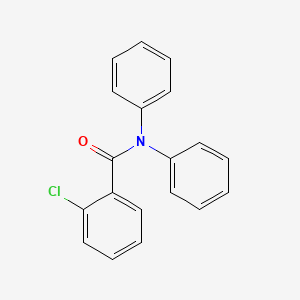
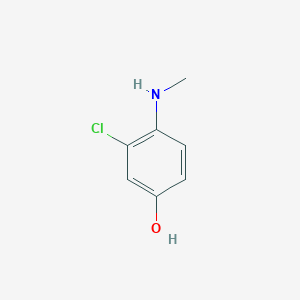
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
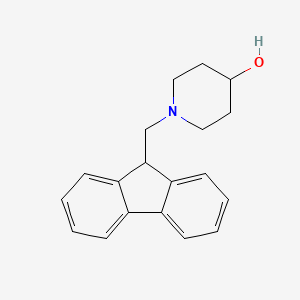

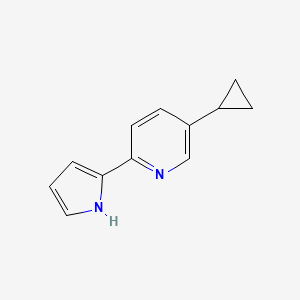
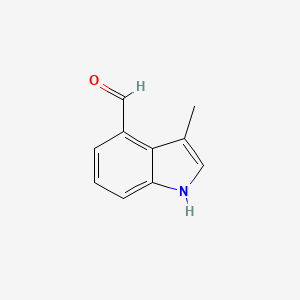

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
